molecular formula C12H11NO3S B8317654 4-(6-(Methylsulfonyl)pyridin-3-yl)phenol

4-(6-(Methylsulfonyl)pyridin-3-yl)phenol

Cat. No.: B8317654
M. Wt: 249.29 g/mol
InChI Key: NISPECYFPUELQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-(Methylsulfonyl)pyridin-3-yl)phenol is a heteroaromatic compound featuring a pyridine ring substituted with a methylsulfonyl group at position 6 and a phenol group at position 3. The methylsulfonyl moiety is a strong electron-withdrawing group, influencing the compound's electronic properties and reactivity. The phenol group provides hydrogen-bonding capability, which may enhance solubility and interaction with biological targets.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

4-(6-methylsulfonylpyridin-3-yl)phenol

InChI

InChI=1S/C12H11NO3S/c1-17(15,16)12-7-4-10(8-13-12)9-2-5-11(14)6-3-9/h2-8,14H,1H3

InChI Key

NISPECYFPUELQI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of 4-(6-(Methylsulfonyl)pyridin-3-yl)phenol and Analogs

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
This compound Pyridine -SO₂CH₃ (position 6), -OH (position 4) ~246.27 (estimated) Phenol enhances solubility; methylsulfonyl increases electrophilicity
3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole Oxadiazole + pyridine -SO₂CH₃ (pyridine), piperidine, oxadiazole ~477.55 Increased complexity; likely improved target binding due to multiple heterocycles
4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine Pyridine -SO₂CH₃, -CF₃ (phenoxy), -CH₃ 407.41 Trifluoromethyl enhances lipophilicity; phenoxy group adds steric bulk

Key Observations :

  • Substituent Effects: The phenol group in the target compound contrasts with bulkier substituents (e.g., trifluoromethylphenoxy in ), which may reduce steric hindrance and improve binding to flat active sites.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight Solubility (Predicted) pKa (Phenol) LogP
This compound ~246.27 Moderate (due to phenol) ~10 (phenol) ~1.5
JPC-2997 (aminomethylphenol analog) 475.97 Low (tert-butyl groups increase lipophilicity) ~9.5 (phenol) ~3.8
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol 216.24 High (methanol group) ~15 (alcohol) ~1.2

Key Observations :

  • The target compound’s phenol group likely improves aqueous solubility compared to JPC-2997, which has lipophilic tert-butyl groups .
  • Methoxy or alcohol substituents (e.g., ) further enhance solubility but may reduce membrane permeability.

Key Observations :

  • Phenol vs.
  • Methylsulfonyl Role : Methylsulfonyl groups in and are critical for binding to hydrophobic pockets in enzymes, suggesting similar utility in the target compound.

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